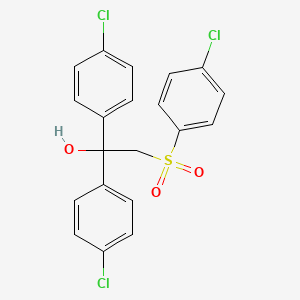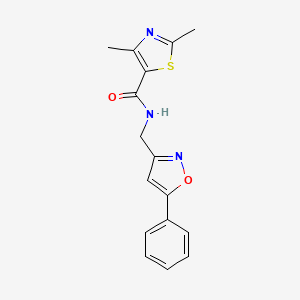![molecular formula C20H18N4O5S B2467790 N-(ベンゾ[d][1,3]ジオキソール-5-イル)-4-(N,N-ビス(2-シアノエチル)スルファモイル)ベンズアミド CAS No. 325732-00-1](/img/structure/B2467790.png)
N-(ベンゾ[d][1,3]ジオキソール-5-イル)-4-(N,N-ビス(2-シアノエチル)スルファモイル)ベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(benzo[d][1,3]dioxol-5-yl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety and a sulfamoyl benzamide structure
科学的研究の応用
N-(benzo[d][1,3]dioxol-5-yl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential anticancer properties.
Industry: Used in the development of new materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide typically involves multiple steps. One common approach is the Pd-catalyzed arylation to construct the benzo[d][1,3]dioxole framework, followed by Noyori asymmetric hydrogenation to achieve high enantioselectivity . The final steps often include aza-Michael addition, Bischler–Napieralski reaction, and N-arylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
化学反応の分析
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional group transformations.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NaOH, NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
作用機序
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it might cause cell cycle arrest and induce apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds have shown anticancer activity and share a similar benzo[d][1,3]dioxole structure.
N-formylovigerine: Another compound with a benzo[d][1,3]dioxole structure, used in total synthesis studies.
Uniqueness
N-(benzo[d][1,3]dioxol-5-yl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S/c21-9-1-11-24(12-2-10-22)30(26,27)17-6-3-15(4-7-17)20(25)23-16-5-8-18-19(13-16)29-14-28-18/h3-8,13H,1-2,11-12,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEBKLXKQICKDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(thiophene-2-sulfonyl)piperazine](/img/structure/B2467707.png)
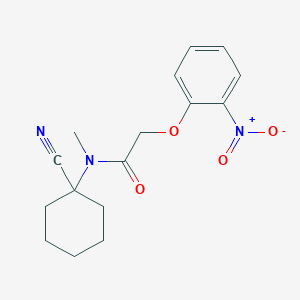
![N-methoxy-N-methyl-5-(4-methylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide](/img/structure/B2467710.png)
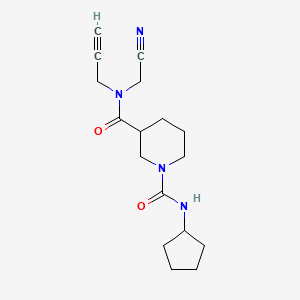
![ethyl 3-(2-fluorophenyl)-4-oxo-5-(pyrazine-2-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2467712.png)
![3-((5-mercapto-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2467716.png)
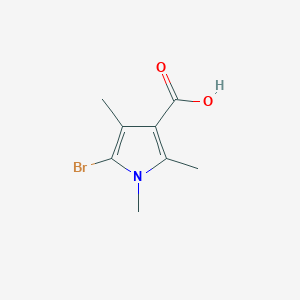
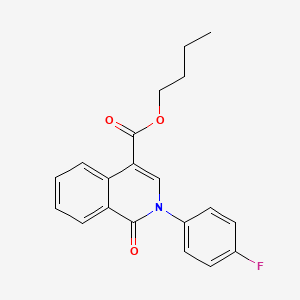
![2-Methyl-5-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B2467720.png)
![2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2467721.png)
![5-[(2-Chlorophenyl)methyl]-8-(4-fluorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2467722.png)
![8-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2467723.png)
